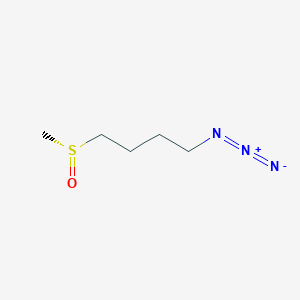

(R)-1-Azido-4-(methylsulfinyl)-butane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

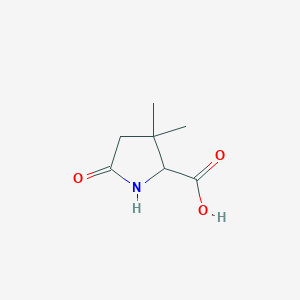

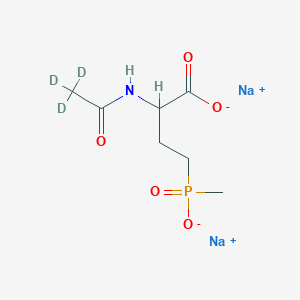

The chemical compound belongs to the family of sulfinyl and azido compounds, known for their significant roles in synthetic organic chemistry. These compounds are pivotal as intermediates in the synthesis of a wide range of organic molecules, offering routes to various functionalized structures due to their unique reactivity profiles.

Synthesis Analysis

The synthesis of compounds related to "(R)-1-Azido-4-(methylsulfinyl)-butane" often involves the use of sulfinyl groups as chiral auxiliaries or intermediates. For instance, N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines, showcasing the utility of sulfinyl compounds in generating chiral centers with high enantioselectivity (Ellman, 2002).

Molecular Structure Analysis

The molecular structure of sulfinyl compounds is characterized by the presence of a sulfinyl group (S=O) attached to an alkyl chain. This group profoundly influences the compound's reactivity and stereochemistry. X-ray crystallography studies provide insights into the stereochemical features of these molecules, revealing their conformational preferences and how these influence their chemical behavior (Calligaris, 2001).

Chemical Reactions and Properties

Sulfinyl and azido groups participate in various chemical reactions, offering pathways to synthesize numerous complex molecules. For example, sulfinyl imines undergo cycloaddition reactions, demonstrating the synthetic utility of sulfinyl groups in constructing nitrogen-containing rings with high stereocontrol (Ye, 2014).

Wissenschaftliche Forschungsanwendungen

Chemoprevention and Antioxidant Properties : Compounds structurally related to (R)-1-Azido-4-(methylsulfinyl)-butane, like sulforaphane, have shown potential in cancer chemoprevention and as antioxidants. They induce Phase II enzymes, which are crucial for detoxification processes in the body (Moriarty et al., 2006), (Guerrero-Beltrán et al., 2012).

Antimutagenic Potential : Isothiocyanates derived from these compounds exhibit antimutagenic properties against various cooked food mutagens, suggesting their potential as chemopreventive agents (Shishu & Kaur, 2009).

Enzyme Catalysis and Biological Interactions : These compounds have been studied as substrates for human glutathione transferases, which are important for cellular detoxification processes (Kolm et al., 1995).

Phytochemical Analysis : Research on the analysis of sulforaphane and related compounds in broccoli has been conducted, highlighting their significance in nutrition and health (Chiang et al., 1998).

Anti-inflammatory Properties : Sulforaphane and its analogs have shown potential in inhibiting inflammatory responses in human monocytes, which could be significant for managing chronic inflammatory conditions (Reddy et al., 2015).

COVID-19 Research : There has been exploration into the potential of sulforaphane in the context of COVID-19, particularly in terms of its nutraceutical properties and effects on chronic diseases and aging (Bousquet et al., 2020).

Clinical Trials and Human Health : Clinical trials have been conducted to explore the disease preventive and therapeutic effects of isothiocyanates like sulforaphane, particularly against a range of diseases from cancer to autism (Palliyaguru et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-azido-4-[(R)-methylsulfinyl]butane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBWZMZIFFMINE-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@@](=O)CCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Azido-4-(methylsulfinyl)-butane | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

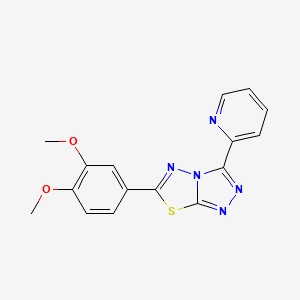

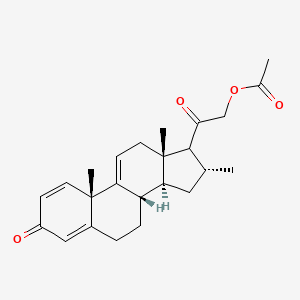

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)